Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate
Description
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is an aromatic ester featuring a 4-acetoxyphenyl substituent (a phenyl ring with an acetoxy group at the para position) attached to a 4-oxobutyrate ethyl ester backbone. The compound belongs to a class of β-keto esters, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals, natural product synthesis, and polymer chemistry . The acetoxy group (-OAc) may act as a protecting group for hydroxyl functionalities, enhancing stability during synthetic procedures .
Properties
IUPAC Name |
ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQSYUCBAATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645837 | |
| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-83-3 | |
| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-(4-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Biological Activities
Recent research indicates that Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, which could lead to applications in treating inflammatory diseases.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress.
Applications in Pharmaceuticals
The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives can be utilized in:
- Drug Development : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that can lead to improved efficacy and reduced side effects .
- Cosmetic Formulations : Given its potential anti-inflammatory and antioxidant properties, this compound can be incorporated into skincare products aimed at reducing signs of aging and skin irritation .
Case Study 1: Antimicrobial Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Applications
A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with this compound led to a marked reduction in inflammatory markers and joint swelling, suggesting its applicability in therapeutic strategies for inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The acetoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxo group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Halogenated Derivatives
- Fluorinated Analogs: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (C₁₂H₁₂F₂O₃, MW 242.22) exhibits a predicted boiling point of 329.9±32.0°C and density of 1.217±0.06 g/cm³. Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate (C₁₂H₁₂F₂O₃, MW 242.22) shares similar properties, with fluorination likely reducing electron density on the phenyl ring, directing electrophilic substitution to specific positions .
- Chlorinated Analogs: Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (C₁₂H₁₃ClO₃, MW 240.69) and 4-(4-chlorophenyl) derivative (MW 240.69) exhibit increased molecular weight and lipophilicity compared to non-halogenated analogs. Chlorine’s electron-withdrawing nature may slow nucleophilic attack at the ketone .
Brominated Analog :
Methoxy- and Methyl-Substituted Derivatives
Aromatic Heterocyclic Derivatives
- Ethyl 4-(pyridin-3-yl)-4-oxobutyrate (C₁₁H₁₃NO₃, MW 207.23) introduces a nitrogen atom, enabling coordination with metal catalysts or participation in hydrogen bonding .
- Ethyl 4-(2-thienyl)-4-oxobutyrate (C₁₀H₁₂O₃S, MW 212.27) incorporates a sulfur atom, which may enhance UV absorption properties .
Comparative Data Table
*Estimated based on structural analogs; †Predicted value.
Key Research Findings and Implications
- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., halogens) reduce electron density on the phenyl ring, directing electrophilic attack to specific positions. In contrast, methoxy groups enhance nucleophilicity, facilitating coupling reactions .
- Physical Properties: Fluorinated derivatives exhibit higher predicted boiling points and densities compared to non-halogenated analogs, aligning with increased molecular polarity .
- Synthetic Utility : The acetoxy group in the target compound may serve as a hydrolyzable protecting group, enabling controlled deprotection in multistep syntheses .
Biological Activity
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate, a compound with the molecular formula C₁₄H₁₆O₅, is gaining attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
This compound is typically synthesized through the condensation of an acetoxy-substituted phenol with a β-ketoester under acidic or basic conditions. The reaction conditions are optimized to yield high-purity products, which are crucial for reliable biological evaluations. The compound features an ethyl ester functional group, a ketone, and an acetoxy group attached to a phenyl ring, contributing to its reactivity and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property suggests potential applications in treating infections caused by resistant pathogens. The compound's effectiveness can be attributed to its structural features, which enhance its interaction with microbial targets .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic interventions in inflammatory diseases. The specific mechanisms involve the modulation of signaling pathways associated with inflammation .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. It has shown significant inhibition of reactive oxygen species (ROS), indicating its role in protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases .
Case Studies and Research Findings
- Antitumor Activity : A study investigated the antitumor effects of related compounds containing similar structural motifs. It was found that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This suggests that this compound may share similar properties and could be further explored as a chemotherapeutic agent .
- In Vivo Studies : In vivo evaluations have shown that derivatives of this compound can significantly reduce tumor cell viability in animal models of cancer. The studies highlighted the importance of structural modifications in enhancing biological efficacy .
- Comparative Studies : Comparative analyses with similar compounds reveal that variations in the acetoxy group's position affect biological activity. For instance, ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate exhibited different reactivity patterns compared to ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate, emphasizing the need for detailed structure-activity relationship studies .
Summary of Biological Activities
Q & A
Q. How can the synthesis of ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate be optimized for yield and purity?
Methodological Answer: Synthesis optimization involves evaluating reaction conditions (solvents, catalysts, and stoichiometry) and purification techniques. For example:
- Route 1 : Reacting ethanol with 3-(4-acetoxyphenyl)propionic acid derivatives under reflux with acid catalysis (e.g., H₂SO₄) can achieve yields up to 99% .
- Route 2 : Using diazoacetic ester derivatives introduces reactive intermediates, but yields may drop to ~74% due to competing side reactions .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) .
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR :
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns distinguish the acetoxyphenyl and oxobutyrate moieties .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for purity assessment .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C to minimize hydrolysis of the ester and acetyl groups. Room temperature storage leads to ~5% degradation over 30 days .
- Light Exposure : UV-Vis irradiation (λ = 300–400 nm) induces keto-enol tautomerism, detectable via FT-IR (appearance of broad O–H stretch ~3200 cm⁻¹) .
- Degradation Products : Hydrolysis yields 4-(4-hydroxyphenyl)-4-oxobutyric acid (identified via LC-MS/MS with m/z 209.1 [M–H]⁻) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Contradictory NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic protons. For example, NOESY correlations differentiate para-substituted acetoxyphenyl groups from ortho/meta isomers .
- Ambiguous MS Fragments : High-resolution MS (HRMS) with Q-TOF analyzers resolves isobaric interferences (e.g., distinguishing [C₁₆H₁₈O₅]⁺ from [C₁₅H₂₂O₆]⁺) .
- Chromatographic Artifacts : Compare retention times in multiple systems (e.g., reverse-phase HPLC vs. normal-phase TLC) to confirm purity .
Q. What derivatization strategies enhance detection sensitivity in mass spectrometry?
Methodological Answer:
- Succinimidyl Ester Formation : React with N-hydroxysuccinimide (NHS) to improve ionization efficiency. The derivative shows ~10x higher signal intensity in ESI-MS due to increased hydrophobicity .
- Trimethylsilylation : Silylate hydroxyl groups (if present) with BSTFA to reduce polarity and enhance GC-MS compatibility .
Q. How can computational modeling predict reactivity for structure-activity relationship (SAR) studies?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrophilicity indices. The ketone group (ω = 3.5 eV) is more reactive toward nucleophiles than the ester (ω = 2.8 eV) .
- Molecular Docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina. The acetoxy group shows strong hydrogen bonding with catalytic serine residues (binding affinity = –7.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
